TCO PEG4 succinimidyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

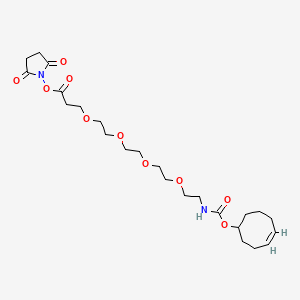

solubility

TCO PEG4 succinimidyl ester is a bifunctional linker that incorporates a trans-cyclooctene (TCO) moiety and a N-hydroxysuccinimide (NHS) ester group flanked by a tetraethylene glycol (PEG4) spacer. This compound is designed to facilitate bioconjugation processes, particularly through the use of click chemistry. The PEG spacer enhances solubility in aqueous environments and provides flexibility, which minimizes steric hindrance during ligand attachment. The compound's structure can be represented as follows:

- Molecular Formula: C24H38N2O10

- Molecular Weight: 514.57 g/mol

- CAS Number: 1613439-69-2

The TCO group allows for rapid and selective reactions with tetrazines via inverse electron-demand Diels-Alder cycloaddition, making it valuable in various biochemical applications .

- Inverse Electron-Demand Diels-Alder Reaction: The TCO moiety reacts with tetrazine derivatives, which leads to the formation of stable conjugates. This reaction is characterized by its high kinetics and selectivity, enabling efficient labeling and conjugation processes in low-concentration scenarios .

- Amine Coupling: The NHS ester group reacts with primary and secondary amines, allowing for the attachment of proteins, peptides, or small molecules to the TCO PEG4 succinimidyl ester. This reaction is commonly used in bioconjugation techniques to create targeted therapeutics or imaging agents .

TCO PEG4 succinimidyl ester exhibits significant biological activity due to its ability to facilitate targeted drug delivery and protein labeling. Its applications include:

- Antibody-Drug Conjugates: It serves as a linker in the synthesis of antibody-drug conjugates, enhancing the therapeutic efficacy by directing cytotoxic agents specifically to cancer cells .

- Protein Labeling: The compound is utilized for labeling proteins and antibodies in research settings, allowing for tracking and visualization in various assays .

The synthesis of TCO PEG4 succinimidyl ester typically involves the following steps:

- Preparation of Tetraethylene Glycol Derivative: Start with tetraethylene glycol as the base.

- Formation of NHS Ester: React the hydroxyl groups of tetraethylene glycol with N-hydroxysuccinimide and a coupling agent (like DCC or EDC) to form the NHS ester.

- Introduction of TCO Moiety: Finally, introduce the trans-cyclooctene group through appropriate coupling reactions, ensuring that the TCO moiety is attached to one end of the PEG spacer.

These steps can vary based on specific laboratory protocols but generally follow established organic synthesis methodologies .

TCO PEG4 succinimidyl ester has diverse applications in biochemical research and therapeutic development:

- Bioconjugation: Widely used for attaching drugs or labels to biomolecules.

- Targeted Therapy Development: Employed in creating targeted therapies such as antibody-drug conjugates.

- Fluorescent Labeling: Useful in fluorescent imaging techniques for tracking biomolecules within cells or tissues .

- PROTAC Development: Acts as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents aimed at degrading specific proteins within cells .

Interaction studies involving TCO PEG4 succinimidyl ester focus on its reactivity with tetrazines and amines. These studies reveal:

- Kinetics and Selectivity: The TCO-tetrazine reaction is characterized by rapid kinetics, making it suitable for real-time applications such as live-cell imaging.

- Stability: The resultant conjugates exhibit long-term stability in aqueous environments, which is crucial for biological applications where prolonged interaction is required .

Similar Compounds

Several compounds share structural or functional similarities with TCO PEG4 succinimidyl ester. Here’s a comparison highlighting their uniqueness:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| DBCO-NHS Ester | Contains dibenzocyclooctyne moiety | Strain-promoted click chemistry |

| Maleimide PEG Linkers | Maleimide reactive groups for thiol coupling | Less selective than TCO-tetrazine reaction |

| Azide-PEG Linkers | Azide functional groups for copper-catalyzed reactions | Requires copper catalysts |

| NHS Esters | General amine-reactive linkers | Broader application but less specific |

TCO PEG4 succinimidyl ester stands out due to its rapid reaction kinetics with tetrazines and its versatility in bioconjugation applications, making it an essential tool in modern biochemical research .